Cas no 1256475-84-9 (2-(4-fluoro-3-methylphenyl)acetaldehyde)
2-(4-fluoro-3-methylphenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- (4-Fluoro-3-methylphenyl)acetaldehyde
- Benzeneacetaldehyde, 4-fluoro-3-methyl-
- 2-(4-fluoro-3-methylphenyl)acetaldehyde
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- MDL: MFCD11110014
- Inchi: 1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3
- InChI Key: WIDGVYPOOMTWFB-UHFFFAOYSA-N
- SMILES: C1(CC=O)=CC=C(F)C(C)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-(4-fluoro-3-methylphenyl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428082-1 g |
(4-Fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 1g |
€813.00 | 2022-03-24 | ||
| Chemenu | CM458004-250mg |
Benzeneacetaldehyde, 4-fluoro-3-methyl- |
1256475-84-9 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM458004-500mg |
Benzeneacetaldehyde, 4-fluoro-3-methyl- |
1256475-84-9 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM458004-1g |
Benzeneacetaldehyde, 4-fluoro-3-methyl- |
1256475-84-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003385-5g |
2-(4-Fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 95% | 5g |
¥8080.0 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3970-1G |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 95% | 1g |
¥ 3,049.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3970-5G |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 95% | 5g |
¥ 9,147.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3970-10G |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 95% | 10g |
¥ 13,569.00 | 2023-03-10 | |
| abcr | AB428082-1g |
(4-Fluoro-3-methylphenyl)acetaldehyde; . |
1256475-84-9 | 1g |
€1581.00 | 2024-08-03 | ||
| Enamine | EN300-1692820-0.05g |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
1256475-84-9 | 85% | 0.05g |
$162.0 | 2023-09-20 |
2-(4-fluoro-3-methylphenyl)acetaldehyde Suppliers
2-(4-fluoro-3-methylphenyl)acetaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(4-fluoro-3-methylphenyl)acetaldehyde
Recent Advances in the Application of 2-(4-Fluoro-3-methylphenyl)acetaldehyde (CAS: 1256475-84-9) in Chemical Biology and Pharmaceutical Research
2-(4-Fluoro-3-methylphenyl)acetaldehyde (CAS: 1256475-84-9) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. This research brief consolidates the latest findings on the compound's applications, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(4-fluoro-3-methylphenyl)acetaldehyde as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The research team optimized a multi-step synthetic route, achieving a 78% yield with high purity, which significantly improves upon previous methodologies. The compound's unique fluorinated aromatic structure contributes to enhanced blood-brain barrier permeability, making it particularly valuable for CNS-targeted drug development.
In parallel research, scientists at the European Molecular Biology Laboratory have explored the compound's role in protein conjugation strategies. The aldehyde functionality of 2-(4-fluoro-3-methylphenyl)acetaldehyde enables efficient bioconjugation with amine-containing biomolecules, facilitating the development of antibody-drug conjugates (ADCs) for targeted cancer therapies. This application capitalizes on the compound's stability in physiological conditions while maintaining reactivity with biological nucleophiles.
Recent pharmacokinetic studies have provided new insights into the metabolic fate of derivatives containing the 2-(4-fluoro-3-methylphenyl)acetaldehyde moiety. A 2024 clinical trial reported in Drug Metabolism and Disposition revealed that fluorination at the para position significantly reduces oxidative metabolism in hepatic microsomes, leading to improved half-life characteristics. These findings support the growing preference for fluorinated building blocks in drug design.
The compound has also found applications in materials science, particularly in the development of fluorescent probes. Researchers at MIT have engineered a series of environment-sensitive fluorophores incorporating 2-(4-fluoro-3-methylphenyl)acetaldehyde, which demonstrate remarkable Stokes shifts and photostability. These probes enable real-time monitoring of intracellular processes with minimal background interference.
Looking forward, the pharmaceutical industry anticipates increased utilization of 2-(4-fluoro-3-methylphenyl)acetaldehyde in fragment-based drug discovery. Its balanced physicochemical properties and synthetic accessibility make it an ideal candidate for library development. Several major pharmaceutical companies have included derivatives of this compound in their screening collections, reflecting its growing importance in hit identification and lead optimization programs.
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